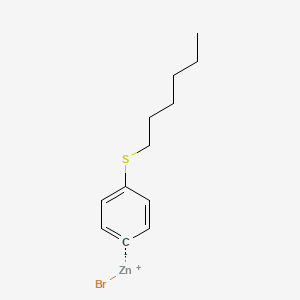

4-n-HexylthiophenylZinc bromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H17BrSZn |

|---|---|

Molecular Weight |

338.6 g/mol |

IUPAC Name |

bromozinc(1+);hexylsulfanylbenzene |

InChI |

InChI=1S/C12H17S.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h6-7,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

FEZYJOYHWOHUOT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCSC1=CC=[C-]C=C1.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 N Hexylthiophenylzinc Bromide

Magnesium-Zinc (B8626133) Exchange with Related Organomagnesium Precursors

One common transmetallation strategy involves the reaction of a Grignard reagent, an organomagnesium compound, with a zinc halide. In this approach, 4-n-hexylthiophenylmagnesium bromide would first be prepared by the reaction of 4-n-hexylthiophenyl bromide with magnesium metal. Subsequently, the addition of a zinc salt, such as zinc bromide (ZnBr₂), leads to a magnesium-zinc exchange, yielding the desired 4-n-Hexylthiophenylzinc bromide. nih.gov

The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, can facilitate the initial formation of the organomagnesium species from the corresponding aryl bromide through a bromine-magnesium exchange. nih.govresearchgate.net This method is particularly useful for preparing highly functionalized Grignard reagents that can then be transmetallated to the corresponding organozinc compounds. harvard.edu

| Precursor | Reagent | Product | Key Feature |

| 4-n-Hexylthiophenyl Bromide | iPrMgCl·LiCl | 4-n-Hexylthiophenylmagnesium Bromide | Forms a "turbo-Grignard" reagent. nih.govresearchgate.net |

| 4-n-Hexylthiophenylmagnesium Bromide | ZnBr₂ | This compound | Magnesium-Zinc exchange. nih.gov |

Lithium-Zinc Exchange Reactions

Another transmetallation route involves a lithium-zinc exchange. This process typically begins with the formation of an organolithium reagent. For instance, 4-n-hexylthiophenyl bromide can be treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), to undergo a bromine-lithium exchange, forming 4-n-hexylthiophenyllithium. acs.orguni-muenchen.de This highly reactive organolithium species is then reacted with a zinc halide, like ZnBr₂, to afford this compound.

The lithium-halogen exchange is a rapid reaction, and its efficiency can be influenced by the choice of solvent and temperature. princeton.edu The subsequent transmetallation to zinc provides a milder and often more functional-group-tolerant organozinc reagent compared to the precursor organolithium compound. nih.gov

Advanced and Specialized Synthetic Protocols for Functionalized Aryl/Thienylzinc Reagents

The development of sophisticated synthetic strategies is pivotal for accessing a wide array of functionalized aryl and thienylzinc reagents. These methods are designed to overcome the limitations of classical organometallic synthesis, such as air and moisture sensitivity, and to provide access to complex molecules with sensitive functional groups.

Continuous Flow Synthesis Techniques for Organozinc Reagents

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organozinc reagents, addressing many of the challenges associated with their preparation, including instability, exothermicity, and the labor-intensive nature of batch production. rsc.orgnih.gov This methodology allows for an on-demand and scalable production of organozinc halides with reproducible concentrations. rsc.orgnih.gov

The general setup for the continuous flow synthesis of organozinc halides involves pumping a solution of an organic halide through a packed-bed reactor containing metallic zinc. rsc.org The temperature of the reactor can be precisely controlled, which is a significant advantage for managing exothermic reactions. rsc.org This technique has been exemplified by the preparation of ethyl zincbromoacetate, where a solution of ethyl bromoacetate (B1195939) is flowed through a column of metallic zinc. rsc.orgnih.gov The resulting organozinc solution can be directly used in subsequent reactions, such as Reformatsky or Negishi couplings, by integrating a second flow reactor or by collecting the reagent for batch reactions. rsc.orgnih.gov

A typical continuous flow setup can produce significant quantities of the organozinc reagent solution in a relatively short amount of time. For instance, 50 mL of a solution can be prepared in approximately 1 hour and 40 minutes, with the same setup capable of producing up to 250-300 mL at a rate of 30 mL per hour. rsc.org The use of a packed bed of zinc granules also simplifies the process by eliminating the need for filtration of unreacted zinc, which can be reused, thereby reducing waste.

While specific examples for the continuous flow synthesis of this compound are not extensively detailed in the literature, the principles of this technique are broadly applicable to a range of functionalized aryl and heteroaryl halides. The precise control over reaction parameters such as temperature, pressure, and residence time makes continuous flow a highly attractive method for the safe and efficient production of such reagents.

Cobalt-Catalyzed Methods for Zinc Insertion from Chlorothiophenes

Cobalt-catalyzed methods provide a mild and efficient route for the synthesis of arylzinc compounds, including those derived from chlorothiophenes. This approach is particularly valuable as it avoids the need for more reactive and often less functional group tolerant organolithium or Grignard reagents. A notable advancement in this area is the direct synthesis of functionalized arylzinc compounds from aromatic or thienyl bromides using a simple cobalt catalyst and zinc dust in acetonitrile (B52724). acs.orgresearchgate.netnih.gov

This chemical method is based on the activation of aryl bromides by a low-valent cobalt species, which is generated in situ from the reduction of a cobalt halide by zinc dust. acs.orgnih.gov The process is generally carried out at room temperature and is complete within a short reaction time. acs.org This method has been successfully applied to the synthesis of 3-thienylzinc bromide from 3-bromothiophene (B43185) in a single step with excellent yields. acs.org

The reaction conditions typically involve the use of a catalytic amount of cobalt(II) chloride (CoCl₂) and zinc dust in acetonitrile. The resulting thienylzinc bromide can be directly used in subsequent palladium-catalyzed cross-coupling reactions. For example, the coupling of the in situ generated 3-thienylzinc bromide with iodobenzene (B50100) or ethyl 4-iodobenzoate (B1621894) proceeds with high efficiency, yielding the corresponding cross-coupled products in good isolated yields. acs.org

The scope of this cobalt-catalyzed zinc insertion is broad and tolerates a variety of functional groups. Below is a table summarizing the results for the synthesis of various functionalized arylzinc bromides using this method. acs.org

| Entry | Aryl Bromide | Time (min) | Yield (%) |

| 1 | 4-Bromobenzonitrile | 10 | 98 |

| 2 | Methyl 4-bromobenzoate | 10 | 96 |

| 3 | 4-Bromobenzophenone | 15 | 96 |

| 4 | 4-Bromoacetophenone | 15 | 98 |

| 5 | 1-Bromo-4-fluorobenzene | 10 | 95 |

| 6 | 4-Bromotoluene | 30 | 90 |

| 7 | 4-Bromoanisole | 40 | 92 |

| 8 | 2-Bromopyridine | 10 | 98 |

| 9 | 3-Bromopyridine | 10 | 98 |

| 10 | 3-Bromothiophene | 15 | 95 |

Table 1: Cobalt-Catalyzed Synthesis of Functionalized Arylzinc Bromides. acs.org

This cobalt-catalyzed method represents a significant advancement for the preparation of functionalized organozinc reagents, including those derived from chlorothiophenes, offering a versatile and straightforward alternative to other synthetic procedures. acs.orgresearchgate.net

Electrochemical Approaches to Organozinc Derivatives

Electrochemical methods offer a powerful and environmentally friendly alternative for the synthesis of organozinc derivatives. These techniques often proceed under mild conditions and can avoid the use of stoichiometric metallic reducing agents. A common approach involves the electroreduction of aryl halides in a one-compartment cell equipped with a sacrificial zinc anode. rsc.orgorganic-chemistry.orgnih.gov

The synthesis of arylzinc species can be achieved through the electroreduction of aryl chlorides or bromides in the presence of a catalyst, such as a nickel-2,2'-bipyridine complex or a cobalt halide with pyridine (B92270) as a ligand. rsc.orgorganic-chemistry.orgnih.gov The reaction is typically carried out in solvents like dimethylformamide (DMF) or acetonitrile at room temperature. organic-chemistry.orgnih.gov The organozinc compound is generated in good yield and the resulting solution can be directly used in subsequent cross-coupling reactions. organic-chemistry.org

This electrochemical process has been shown to be effective for a range of functionalized aryl halides, particularly those with electron-withdrawing groups. organic-chemistry.org While this method shows lower yields for aryl chlorides and substrates with certain reactive functional groups like ketones or nitriles, it provides a simple and efficient route to many arylzinc compounds. organic-chemistry.org

For instance, the electrochemical synthesis of 3-substituted thienylzinc reagents from the corresponding 2,5-dibromothiophenes has been demonstrated. researchgate.net The nickel-catalyzed electrochemical reduction in the presence of zinc salts allows for the selective formation of monothienylzinc species in good yields. researchgate.net This highlights the potential of electrochemical methods for the preparation of functionalized heteroarylzinc reagents.

Reactivity and Mechanistic Investigations of 4 N Hexylthiophenylzinc Bromide in Carbon Carbon Bond Formation

Fundamental Principles of Reactivity in Thienylzinc Bromide Compounds

The reactivity of organozinc halides, such as 4-n-HexylthiophenylZinc bromide, is governed by a combination of factors inherent to the carbon-zinc bond, the role of the zinc center, and the stability of the intermediates formed during the reaction.

Nature of the Carbon-Zinc Bond and its Influence on Reactivity

The carbon-zinc (C-Zn) bond in organozinc compounds is a polar covalent bond, with the electron density polarized toward the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). This polarization imparts a nucleophilic character to the carbon atom, making it reactive towards electrophiles. However, compared to more reactive organometallic reagents like Grignard or organolithium reagents, the C-Zn bond is less ionic. This moderate reactivity is a key advantage of organozinc compounds, as it allows for a high degree of functional group tolerance. Sensitive functional groups such as esters, nitriles, and ketones, which would be attacked by more reactive organometallics, are often compatible with Negishi coupling conditions. nih.gov

The nature of the organic group attached to the zinc also influences reactivity. In the case of this compound, the zinc is bonded to an sp²-hybridized carbon of the phenyl ring. This C(sp²)-Zn bond is generally more stable and less reactive than a C(sp³)-Zn bond. The presence of the electron-donating n-hexylthio group on the phenyl ring can further modulate the electronic properties and reactivity of the organozinc reagent.

Role of the Zinc Center as a Lewis Acid in Catalytic Cycles

Beyond the nucleophilicity of the organic group, the zinc center itself plays a crucial role in the catalytic cycle, acting as a Lewis acid. squarespace.com In the context of a cross-coupling reaction, the zinc halide portion of the organozinc reagent can interact with the transition metal catalyst (e.g., palladium or nickel) and the leaving group of the electrophilic partner.

During the transmetalation step of the Negishi coupling, the organozinc reagent transfers its organic group to the palladium or nickel center. The Lewis acidity of the zinc center is believed to facilitate this process by coordinating to the halide on the transition metal complex, thereby promoting the transfer of the organic group. This interaction can be particularly important in nickel-catalyzed reactions, where interactions between nickel and zinc salts can influence the catalytic cycle. squarespace.com It has been hypothesized that unligated zinc(II) salts, formed during transmetalation, can act as electrophilic entities and interact with the nickel catalyst as Lewis acids. squarespace.com

Formation and Stability of Reactive Intermediates

The formation of the organozinc reagent itself is a critical step that influences its stability and subsequent reactivity. This compound is typically prepared by the oxidative addition of zinc metal to 1-bromo-4-(hexylthio)benzene. The stability of the resulting organozinc reagent in solution is an important consideration for its practical use.

In solution, organozinc halides can exist in equilibrium between the RZnX form and the corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species, known as the Schlenk equilibrium. The position of this equilibrium can be influenced by the solvent and the presence of additives. For instance, the addition of lithium chloride (LiCl) is known to break up aggregates of organozinc reagents and form more reactive "ate" complexes (RZnX₂⁻ Li⁺), which can enhance their solubility and reactivity in cross-coupling reactions. nih.gov The stability of these intermediates is crucial for achieving high yields and preventing unwanted side reactions.

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

Both palladium and nickel complexes are effective catalysts for the cross-coupling of organozinc reagents with organic halides. The choice of catalyst and ligands can significantly impact the efficiency, selectivity, and functional group tolerance of the reaction.

Negishi Coupling Reactions with Various Electrophilic Partners

The Negishi coupling is a powerful method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. uwindsor.ca The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the low-valent metal center (Pd(0) or Ni(0)), transmetalation of the organic group from the zinc reagent to the metal center, and reductive elimination of the coupled product, which regenerates the active catalyst. udel.edu

The coupling of this compound with aryl and heteroaryl halides provides a direct route to substituted biaryl and heteroaryl-aryl compounds. Heterocyclic compounds, such as those containing a pyrimidine (B1678525) ring, are important structural motifs in many pharmaceuticals and biologically active molecules. uwindsor.ca

The Negishi coupling of an organozinc reagent like this compound with a heteroaryl halide such as 5-bromopyrimidine (B23866) is expected to proceed efficiently in the presence of a suitable palladium or nickel catalyst. The choice of catalyst and ligands is critical for achieving high yields, especially when dealing with potentially coordinating heteroaryl substrates. For instance, palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, have proven to be highly effective in a wide range of Negishi cross-coupling reactions. beilstein-journals.orgnih.gov

A representative, albeit hypothetical, data table for such a reaction is presented below to illustrate the expected outcomes based on the general knowledge of Negishi couplings.

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | SPhos | THF | 60 | 12 | 85 |

| 2 | Pd(PPh₃)₄ | - | THF | 60 | 24 | 65 |

| 3 | NiCl₂(dppp) | - | THF | 80 | 18 | 78 |

| 4 | Pd(OAc)₂ | XPhos | Dioxane | 80 | 10 | 92 |

This hypothetical table illustrates that catalyst and ligand choice significantly impacts the reaction outcome, with modern bulky phosphine ligands often providing superior results in palladium-catalyzed systems. Nickel catalysts can also be effective, sometimes requiring higher temperatures. The successful coupling would yield 2-(4-(hexylthio)phenyl)-5-bromopyrimidine, a molecule with potential applications in materials science and medicinal chemistry.

Catalytic Systems and Ligand Effects in Negishi Couplings

The Negishi coupling, a reaction between an organozinc compound and an organic halide catalyzed by a nickel or palladium complex, is a cornerstone of modern organic synthesis. The efficacy of this reaction with this compound is highly dependent on the choice of the catalytic system, including the metal center and, crucially, the ancillary ligands.

Palladium-based catalysts are frequently employed, often in conjunction with phosphine ligands. The electronic and steric properties of these ligands play a pivotal role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. For instance, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition of the organic halide to the low-valent metal center and facilitate the subsequent reductive elimination to afford the coupled product. Common ligands include triarylphosphines and bidentate phosphines, which stabilize the metal center and prevent the formation of inactive metal species.

The choice of ligand can also mitigate side reactions, such as homocoupling of the organozinc reagent. The careful tuning of the ligand environment is therefore essential to achieve high yields and selectivity in Negishi couplings involving this compound.

Suzuki-Miyaura Coupling (as a general cross-coupling example involving organozinc reagents)

While the Suzuki-Miyaura coupling traditionally involves the reaction of an organoboron compound with an organic halide, organozinc reagents can be utilized in a related process. The transmetalation step, a key part of the catalytic cycle, can in principle occur from zinc to boron or directly to the palladium catalyst. However, the direct use of organozinc reagents in a "Suzuki-type" reaction is less common than the Negishi coupling.

More frequently, organozinc compounds can serve as precursors to the organoboron species required for a Suzuki-Miyaura coupling. For example, this compound could be reacted with a boronic acid ester (e.g., pinacolborane) in the presence of a suitable catalyst to form the corresponding 4-n-Hexylthiophenylboronate ester. This boron-containing compound can then participate in a standard Suzuki-Miyaura coupling with an aryl or vinyl halide. This two-step sequence allows for the versatile reactivity of organozinc reagents to be harnessed within the well-established framework of the Suzuki-Miyaura coupling.

Kumada Catalyst-Transfer Polycondensation for Regioregular Polymers

Kumada catalyst-transfer polycondensation is a powerful method for the synthesis of conjugated polymers with well-defined structures, particularly regioregular polythiophenes. This polymerization proceeds via a chain-growth mechanism, where the catalyst "walks" along the growing polymer chain.

In this context, a monomer derived from this compound could be envisioned. For instance, a di-functionalized monomer, such as a dibrominated thiophene (B33073) bearing a 4-n-hexylthiophenyl substituent, could be subjected to Kumada polycondensation conditions. The organometallic part of the monomer would be a Grignard reagent (organomagnesium halide) rather than an organozinc reagent, as is typical for this specific polymerization.

The process would involve the reaction of this Grignard monomer with a nickel catalyst. The regioregularity of the resulting polymer is controlled by the catalyst, which selectively facilitates head-to-tail linkages between the monomer units. The 4-n-hexylthiophenyl substituent would act as a side chain on the polythiophene backbone, influencing the polymer's solubility, morphology, and electronic properties.

Other Transition Metal-Mediated Coupling Reactions

Beyond the widely used palladium- and nickel-catalyzed reactions, this compound can participate in a range of other transition metal-mediated cross-coupling reactions. uni-muenchen.de These alternative methods can offer different reactivity patterns, functional group tolerances, and cost profiles.

Iron-Catalyzed Cross-Coupling: Iron catalysts have emerged as an inexpensive and environmentally benign alternative to palladium and nickel. Iron-based systems can effectively catalyze the coupling of organozinc reagents with organic halides. The mechanisms of these reactions are still under investigation but are thought to involve radical pathways in some cases.

Copper-Catalyzed Cross-Coupling: Copper catalysts are particularly useful for the formation of carbon-heteroatom bonds, but they can also mediate carbon-carbon bond formation. The coupling of this compound with certain electrophiles, such as acyl chlorides to form ketones, can be efficiently promoted by copper salts.

Cobalt-Catalyzed Cross-Coupling: Cobalt catalysts can also be employed for cross-coupling reactions of organozinc reagents, offering a reactivity profile that can be complementary to that of other transition metals.

The choice of the transition metal catalyst allows for a significant expansion of the synthetic utility of this compound, enabling the formation of a wide array of chemical bonds.

Functional Group Compatibility and Chemoselectivity in Organic Transformations

A significant advantage of organozinc reagents like this compound is their remarkable functional group tolerance. uni-muenchen.de This property, often referred to as chemoselectivity, allows for their use in the synthesis of complex molecules without the need for extensive use of protecting groups.

The moderate reactivity of the carbon-zinc bond is key to this selectivity. While reactive enough to participate in transmetalation with transition metal catalysts, it is generally unreactive towards a variety of common organic functional groups. This is in stark contrast to more reactive organometallic compounds like Grignard and organolithium reagents, which readily react with electrophilic functional groups.

Table 1: Functional Group Compatibility of this compound

| Functional Group | Reactivity with this compound |

| Ester | Tolerated |

| Ketone | Tolerated |

| Amide | Tolerated |

| Nitrile | Tolerated |

| Cyano | Tolerated |

| Nitro | Tolerated |

| Halides (Aryl/Vinyl) | Reactive in the presence of a catalyst |

| Aldehydes | Can be reactive, especially without a catalyst |

| Protic groups (e.g., -OH, -NH2) | Will be deprotonated |

This high degree of functional group compatibility simplifies synthetic planning and execution. For example, a molecule containing both a ketone and an aryl bromide can be selectively coupled at the aryl bromide position using this compound and a palladium catalyst, leaving the ketone moiety intact.

Reductive and Oxidative Transformations Involving the Thiophenyl-Zinc Moiety

While the primary use of this compound is in cross-coupling reactions, the thiophenyl-zinc moiety can, in principle, undergo reductive and oxidative transformations.

Reductive Transformations: The carbon-zinc bond can be cleaved reductively. Protonolysis, the reaction with a proton source such as water or acid, is a simple reductive work-up procedure that replaces the zinc bromide group with a hydrogen atom, yielding 4-n-hexylthiobenzene. This is often an unavoidable side reaction if protic impurities are present.

Oxidative Transformations: The organozinc moiety can also undergo oxidative reactions. For instance, reaction with an oxidizing agent like oxygen can lead to the formation of a hydroperoxide, which can then be reduced to the corresponding phenol. However, such reactions are often less controlled and can lead to a mixture of products, including homocoupled species.

In the context of the thiophenyl group, the sulfur atom is susceptible to oxidation. Strong oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. This transformation would typically be carried out on the final coupled product rather than on the organozinc reagent itself, as the presence of the zinc moiety could complicate the reaction. The choice of oxidant and reaction conditions would be critical to achieve the desired level of oxidation.

Applications of 4 N Hexylthiophenylzinc Bromide in Advanced Organic Synthesis and Materials Science

Synthesis of Conjugated Polymers and Organic Semiconductors

Organozinc halides, including 4-n-HexylthiophenylZinc bromide and its analogues, are instrumental in the synthesis of conjugated polymers, which are foundational materials for organic electronics such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). atomfair.com These reagents are key participants in metal-catalyzed cross-coupling reactions that form the carbon-carbon bonds necessary for polymer chain growth. organicreactions.org

The synthesis of regioregular poly(3-hexylthiophene) (P3HT) is a cornerstone of organic electronics research, and its preparation is often accomplished through catalyst-transfer polycondensation methods. beilstein-journals.orgsemanticscholar.org One of the most efficient and widely used techniques is the Grignard Metathesis (GRIM) polymerization. beilstein-journals.orgresearchgate.net This process involves the reaction of a 2,5-dihalo-3-hexylthiophene monomer with an alkyl Grignard reagent, which forms a magnesium-based organometallic intermediate. beilstein-journals.orgacs.org This intermediate then undergoes polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl₂. acs.orgcmu.edu

While the GRIM method directly uses a Grignard reagent, the underlying principle of using a metalated 3-hexylthiophene species is directly analogous to the reactivity of this compound in Negishi cross-coupling reactions. organicreactions.orgmdpi.com Organozinc reagents are known for their high functional group tolerance and are used in similar palladium- or nickel-catalyzed polymerizations to achieve well-defined polymer structures. organicreactions.orguni-muenchen.de The synthesis of regioregular, head-to-tail (HT) coupled P3HT is crucial because this specific arrangement allows the polymer chains to adopt a planar conformation, which enhances π-π stacking and improves charge carrier mobility. cmu.edunih.gov In contrast, regioirregular polymers containing head-to-head (HH) or tail-to-tail (TT) linkages have twisted backbones that disrupt conjugation and lead to inferior electronic properties. cmu.edu

Table 1: Key Polymerization Methods for Regioregular P3HT

| Polymerization Method | Typical Catalyst | Monomer Precursor | Key Feature |

|---|---|---|---|

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | 2,5-Dibromo-3-hexylthiophene (B54134) + Alkyl Grignard | Simple, efficient, and allows for large-scale synthesis at room temperature. researchgate.net |

| Rieke Method | Rieke Zinc (Zn*) | 2,5-Dibromo-3-hexylthiophene | Utilizes highly reactive zinc for oxidative addition, enabling polymerization. cmu.edu |

| McCullough Method | Ni(dppp)Cl₂ | 2-Bromo-3-hexylthiophene | Involves lithiation at low temperatures followed by transmetalation. cmu.edu |

| Direct Arylation Polymerization (DArP) | Palladium catalysts | 2-Bromo-3-hexylthiophene | A greener method that avoids the pre-metalation of monomers. semanticscholar.orgresearchgate.net |

The hexyl side chain on the thiophene (B33073) ring is not merely a solubilizing group; it plays a fundamental role in determining the final properties of the resulting polymer, and its influence is directly linked to the architectural control afforded by the synthesis. nih.govresearchgate.net

Crystallinity and Morphology: The length and structure of the alkyl side chain dictate how the polymer chains pack in the solid state. The hexyl group in P3HT promotes the formation of ordered, crystalline lamellar structures where the planar backbones are separated by the interdigitated alkyl chains. nih.gov This ordered packing is essential for efficient charge transport. nih.gov Synthetic control over the regioregularity (HT-coupling) is paramount, as it allows for this desirable, ordered morphology. cmu.edu

Thermal Properties: The length of the alkyl side chain influences the polymer's thermal characteristics, such as the crystalline melting temperature (Tₘ). nih.gov Generally, Tₘ decreases as the side-chain length increases (e.g., P3BT > P3HT > P3OT). nih.gov This is because longer, more flexible side chains can disrupt the main-chain packing, requiring less energy to transition to a disordered state.

Electronic and Optical Properties: The steric hindrance from the hexyl chains can cause a slight torsion in the polymer backbone, affecting the effective conjugation length. nih.gov However, in regioregular P3HT, the chains are able to maintain a high degree of planarity. cmu.edu The synthetic pathway's ability to control this regioregularity directly impacts the polymer's absorption spectrum and charge mobility. nih.gov Modifying the side chain, for instance by incorporating ester groups, can enhance mechanical properties like ductility while maintaining high charge carrier mobility, demonstrating the importance of synthetic control over the side chain architecture. acs.org

Table 2: Influence of Alkyl Side-Chain Length on P3AT Properties

| Property | Effect of Increasing Side-Chain Length (e.g., Butyl to Hexyl to Octyl) | Rationale |

|---|---|---|

| Crystalline Melting Temperature (Tₘ) | Decreases | Longer chains can disrupt main-chain packing, lowering the energy required for melting. nih.gov |

| Crystallinity | Generally increases with molecular weight, but can be complex | Influenced by the interplay between main-chain and side-chain packing. nih.gov |

| Solubility | Increases | Longer alkyl chains enhance solubility in organic solvents, aiding processability. |

| Charge Carrier Mobility | Weakly dependent on length but highly dependent on regioregularity and packing | Shorter side chains can sometimes lead to more ordered films and better interchain interactions. nih.gov |

Construction of Complex Thiophene-Containing Molecular Architectures

Beyond polymerization, this compound and related organozinc reagents are powerful tools for the precise, step-wise construction of well-defined thiophene-containing molecules. organicreactions.orgbeilstein-journals.org Their utility in Negishi cross-coupling reactions allows for the formation of C-C bonds with a wide variety of electrophiles under mild conditions. uni-muenchen.dersc.org

Oligothiophenes—short, well-defined chains of thiophene rings—are valuable as model compounds for studying the properties of their polymer analogues and for use in high-performance organic electronics. sigmaaldrich.com The synthesis of these molecules often relies on iterative cross-coupling strategies.

Transition metal-catalyzed methods, such as Kumada, Suzuki, and Negishi couplings, are the most direct procedures for synthesizing oligothiophenes. semanticscholar.orgnih.gov In a typical Negishi coupling, an organozinc reagent like this compound reacts with a halo-thiophene (or another halo-aromatic compound) in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond. rsc.org This process can be repeated to extend the chain length. For example, a thiophene trimer can be synthesized by coupling two equivalents of a thienylzinc reagent to a central 2,5-dibromothiophene (B18171) unit. The hexyl groups ensure solubility of the resulting oligomers. semanticscholar.org

The functionalization of thiophene rings is crucial for tuning their electronic properties and for introducing new functionalities. uni-muenchen.dersc.org Organozinc reagents provide a robust method for introducing a wide array of substituents onto a thiophene scaffold. beilstein-journals.org The process can involve direct zincation of a functionalized thiophene using a strong base followed by reaction with an electrophile, or the coupling of a thiophenylzinc reagent with a functionalized halide. beilstein-journals.orgrsc.org

This methodology allows for the regioselective introduction of various groups, including alkyl, aryl, acyl, and other heteroaromatic systems, onto the thiophene core. uni-muenchen.dersc.org For instance, a di-substituted thiophene can be created by reacting a dihalothiophene selectively with one equivalent of zinc to form a mono-zincated intermediate, which is then coupled with an electrophile. beilstein-journals.org Subsequent treatment with a second equivalent of zinc and another electrophile allows for the introduction of a different functional group at the other position. beilstein-journals.org This high degree of control is essential for creating complex molecular materials with tailored properties.

Role as a Precursor for Biologically Active Molecules and Pharmaceutical Intermediates

While the primary and most extensively documented applications of this compound are in materials science, the thiophene scaffold itself is a well-known privileged structure in medicinal chemistry. Thiophene rings are present in numerous pharmaceuticals and biologically active compounds. The synthetic methodologies enabled by thiophenyl organometallic reagents, including organozinc compounds, are therefore relevant to the synthesis of pharmaceutical intermediates.

The C-C bond-forming reactions, such as Negishi and Suzuki couplings, are fundamental transformations in the synthesis of complex drug molecules. rsc.org Functionalized thiophenes, which can be prepared using organozinc precursors, are key intermediates in the synthesis of various therapeutic agents. pharmaguideline.comthieme-connect.com For example, the introduction of amino groups or other pharmacophores onto a thiophene ring can be achieved through cross-coupling reactions where a thiophenylzinc reagent is a key component. The ability of organozinc compounds to tolerate a wide range of functional groups makes them particularly suitable for the multi-step syntheses often required in pharmaceutical development. organicreactions.org However, the direct application of this compound specifically as a precursor for commercial drugs is less reported in mainstream literature compared to its role in organic electronics. nih.gov

No Publicly Available Research Found on "this compound" for Advanced Organic Materials

Despite a comprehensive search of scientific literature, patents, and chemical databases, no specific information or research findings could be located for the chemical compound "this compound" and its applications in the development of advanced organic materials.

The request for a detailed article on the contributions of this specific organozinc reagent to materials science could not be fulfilled due to the absence of any publicly accessible data. Organozinc compounds, in general, are well-documented as crucial reagents in organic synthesis, particularly in cross-coupling reactions like the Negishi coupling, which is instrumental in the creation of complex organic molecules and polymers. However, the specific derivative, this compound, does not appear in the available literature in the context of polymer or nanomaterial synthesis.

This lack of information suggests several possibilities:

The compound may be a highly specialized or novel research chemical with its applications not yet published in the public domain.

It could be an intermediate compound that is synthesized and used immediately within a reaction (in situ) without being isolated or explicitly named in research papers.

There may be a typographical error in the chemical name provided.

Without any source material detailing its use, it is impossible to generate a scientifically accurate article that adheres to the requested outline, including detailed research findings and data tables. Any attempt to do so would be speculative and would not meet the required standards of factual reporting.

Therefore, the article focusing on the "," and specifically the section on "Contributions to the Development of Advanced Organic Materials," cannot be generated at this time.

Compound Names Mentioned:

Due to the inability to generate the article, no other compound names are mentioned in this response.

Spectroscopic and Computational Elucidation of Thienylzinc Bromide Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Regiostability Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organozinc compounds like 4-n-hexylthiophenylzinc bromide. Both ¹H and ¹³C NMR are instrumental in confirming the formation of the desired product and assessing its regiostability.

In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns are expected. The aromatic protons on the phenyl ring will exhibit shifts characteristic of a para-substituted system. The protons of the n-hexyl group attached to the sulfur atom will show distinct signals, with the methylene (B1212753) group adjacent to the sulfur (α-CH₂) appearing at a downfield position compared to the other methylene groups and the terminal methyl group.

¹³C NMR spectroscopy further corroborates the structure. The carbon atom directly bonded to the zinc atom (C-Zn) will show a characteristic chemical shift. The other aromatic carbons and the carbons of the n-hexyl chain will also have predictable resonances. The precise chemical shifts can be influenced by the solvent and the presence of aggregating species in solution, a common feature of organozinc halides.

Diffusion NMR spectroscopy can also be employed to study the aggregation of arylzinc halides in solution. Such studies have revealed that these species can form various aggregates, and the degree of aggregation can be influenced by the solvent, which in turn affects their reactivity.

Table 1: Illustrative ¹H NMR Data for a Representative Arylzinc Halide

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.8 | m |

| α-CH₂ (Hexyl) | 2.8 - 3.0 | t |

| Other CH₂ (Hexyl) | 1.2 - 1.8 | m |

| CH₃ (Hexyl) | 0.8 - 1.0 | t |

| Note: This table is illustrative and actual values for this compound may vary. |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and assessing the purity of this compound. Due to the isotopic distribution of zinc and bromine, the mass spectrum of the parent ion would exhibit a characteristic pattern of isotopic peaks. This distinctive pattern provides a high degree of confidence in the identification of the compound.

Fragmentation patterns observed in the mass spectrum can also offer structural information. For instance, cleavage of the carbon-zinc bond or fragmentation of the hexyl group would lead to specific daughter ions, further supporting the proposed structure. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be particularly useful for analyzing the purity of the organozinc reagent, especially when it is prepared in situ and used in subsequent reactions.

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound

| Isotope Combination | Relative Abundance (%) |

| ⁶⁴Zn⁷⁹Br | ~100 |

| ⁶⁴Zn⁸¹Br | ~98 |

| ⁶⁶Zn⁷⁹Br | ~57 |

| ⁶⁶Zn⁸¹Br | ~56 |

| ⁶⁷Zn⁷⁹Br | ~8 |

| ⁶⁷Zn⁸¹Br | ~8 |

| ⁶⁸Zn⁷⁹Br | ~38 |

| ⁶⁸Zn⁸¹Br | ~37 |

| Note: This table presents a simplified, illustrative isotopic pattern. The actual spectrum would be more complex. |

Insights from Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) spectroscopy can provide information about the bonding within the this compound molecule. Characteristic stretching frequencies for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the hexyl group, would be expected. The C-S stretching vibration would also be present. While the C-Zn stretching frequency is typically found in the far-IR region and can be difficult to observe with standard instrumentation, its presence would be a direct indicator of the carbon-zinc bond.

Ultraviolet-Visible (UV-Vis) spectroscopy is generally used to study electronic transitions, particularly in conjugated systems. uobabylon.edu.iq For this compound, the aromatic ring constitutes a chromophore that will absorb in the UV region. The position and intensity of the absorption maximum can be influenced by the substitution on the ring and the interaction with the zinc atom. While UV-Vis spectroscopy is less informative for detailed structural elucidation compared to NMR, it can be a useful tool for monitoring reactions involving the consumption or formation of the arylzinc reagent. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Mechanisms and Coordination Geometries

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the structure, stability, and reactivity of organozinc compounds that can be challenging to obtain experimentally. rsc.org For this compound, DFT calculations can be used to:

Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Investigate coordination geometries: Organozinc halides often exist as solvated monomers, dimers, or higher-order aggregates. DFT can model the coordination of solvent molecules (like THF or DME) to the zinc center and predict the most stable structures. rsc.org

Elucidate reaction mechanisms: DFT is a powerful tool for mapping the potential energy surface of reactions involving organozinc reagents. For example, in a cross-coupling reaction, DFT can be used to calculate the energies of transition states and intermediates, helping to understand the reaction pathway and the role of catalysts. rsc.org

Predict spectroscopic properties: DFT calculations can be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the proposed structure.

Recent studies have highlighted the importance of the solvent in the reactivity of organozinc halides, and DFT calculations have been instrumental in explaining these experimental observations by revealing how different solvents stabilize transition states to varying degrees. rsc.org

Comparative Analysis with Other Organometallic Reagents for Thiophene Functionalization

Comparison with Organolithium and Organomagnesium (Grignard) Reagents

Differences in Reactivity, Stability, and Functional Group Tolerance

Organozinc reagents like 4-n-HexylthiophenylZinc bromide occupy a valuable middle ground in reactivity compared to their organolithium and organomagnesium (Grignard) counterparts. wikipedia.orgsinica.edu.tw Organolithium and Grignard reagents are characterized by highly polar carbon-metal bonds, rendering them exceptionally strong bases and nucleophiles. sinica.edu.twlibretexts.orglibretexts.org This high reactivity, however, comes at the cost of functional group tolerance. libretexts.orglibretexts.org Functional groups containing acidic protons, such as alcohols, amines, and carboxylic acids, are incompatible with these reagents as they will be readily deprotonated. libretexts.orglibretexts.org

In contrast, the carbon-zinc bond is more covalent, resulting in lower reactivity. nih.gov This diminished reactivity is a key advantage, as it allows for the presence of a wide array of functional groups, including esters, nitriles, and ketones, which would otherwise be attacked by the more reactive organolithium or Grignard reagents. sigmaaldrich.comnih.gov While organolithium and Grignard reagents react readily with aldehydes, ketones, and esters, organozinc reagents react with aldehydes and, to a lesser extent, ketones, but not with esters. sinica.edu.tw

The stability of organozinc reagents is also a significant factor. While many organozinc compounds are pyrophoric and require handling under air-free conditions, they are generally less reactive towards protic solvents than organolithium and Grignard reagents. wikipedia.org The preparation method of organozinc reagents can also influence their stability and reactivity. sigmaaldrich.com

| Reagent Class | Reactivity | Stability | Functional Group Tolerance |

| Organolithium | Very High | Low | Very Low |

| Organomagnesium (Grignard) | High | Low | Low |

| Organozinc | Moderate | Moderate | High |

Advantages of this compound in Specific Synthetic Contexts

The enhanced functional group tolerance of this compound makes it the reagent of choice in the synthesis of complex molecules where sensitive functional groups must be preserved. sigmaaldrich.comnumberanalytics.com For instance, in the construction of polyfunctional thiophene (B33073) derivatives, where a pre-existing ester or nitrile group is present on the thiophene ring or the coupling partner, using a Grignard or organolithium reagent would likely lead to unwanted side reactions. This compound, however, can participate in cross-coupling reactions, such as the Negishi coupling, without disturbing these sensitive functionalities. orgsyn.orgwikipedia.org

Comparison with Organotin and Organoboron Reagents in Cross-Coupling

In the realm of palladium-catalyzed cross-coupling reactions, organotin (Stille coupling) and organoboron (Suzuki coupling) reagents are widely used alternatives to organozinc compounds. Each class of reagent presents its own set of advantages and disadvantages.

Organotin reagents, like organozinc reagents, exhibit excellent functional group tolerance. researchgate.net A significant drawback of Stille coupling, however, is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.

Organoboron reagents, used in Suzuki coupling, are generally considered to be more environmentally benign and the boron-containing byproducts are often easier to remove. However, the Suzuki reaction can sometimes be less reliable than the Negishi reaction. researchgate.net

The Negishi coupling, which utilizes organozinc reagents like this compound, often proceeds with high reactivity and can be more effective for coupling with a wider range of organic halides compared to other methods. numberanalytics.com The choice between these reagents often depends on the specific substrates, desired reaction conditions, and considerations regarding toxicity and waste disposal.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Negishi | Organozinc | High reactivity, broad scope, good functional group tolerance. numberanalytics.com | Sensitivity to air and water. wikipedia.org |

| Stille | Organotin | Excellent functional group tolerance. researchgate.net | Toxicity of reagents and byproducts. |

| Suzuki | Organoboron | Low toxicity, stable reagents. | Can be less reliable than Negishi coupling. researchgate.net |

Assessment Against Other Heteroaryl Organometallic Compounds (e.g., Organomanganese Reagents)

Organomanganese reagents have emerged as another class of organometallics for the functionalization of heterocycles. nih.gov Highly active manganese can directly react with heteroaryl halides to form organomanganese reagents. nih.gov These reagents have shown good reactivity in cross-coupling reactions with various electrophiles, including acid chlorides, often without the need for a transition metal catalyst. nih.govresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enhanced Efficiency and Sustainability in Thienylzinc Chemistry

The cross-coupling reactions where 4-n-HexylthiophenylZinc Bromide is a key reactant have traditionally relied on transition metal catalysts, particularly those based on precious metals like palladium. nano-ntp.com While effective, these catalysts present challenges related to cost, toxicity, and environmental impact. Future research is intensely focused on developing more sustainable and efficient catalytic systems.

A primary objective is the utilization of earth-abundant, non-toxic metals such as iron, cobalt, and copper. researchgate.net These metals offer a greener and more cost-effective alternative to palladium and nickel. nano-ntp.comdigitellinc.com For instance, cobalt-catalyzed systems have already shown promise in the preparation of functionalized thienylzinc compounds from the corresponding chlorides. researchgate.net The development of catalysts based on these abundant metals could significantly reduce the environmental footprint of processes involving thienylzinc reagents. nano-ntp.com

Another critical area is the design of advanced ligands for these metal catalysts. The ligand sphere around the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Research is moving towards creating sophisticated ligands that can enhance the performance of earth-abundant metal catalysts, making them a viable replacement for traditional systems. Furthermore, emerging fields like photoredox and dual catalysis, which use light to drive chemical reactions, offer new pathways for activating this compound under milder conditions, further contributing to the sustainability of these processes. acs.org

Table 1: Comparison of Traditional vs. Emerging Catalytic Systems in Thienylzinc Chemistry

| Feature | Traditional Catalytic Systems | Emerging Catalytic Systems |

|---|---|---|

| Metal Center | Palladium, Nickel | Iron, Cobalt, Copper, Zinc rsc.org |

| Key Advantage | High reactivity and reliability | Low cost, low toxicity, sustainability digitellinc.com |

| Key Disadvantage | High cost, toxicity, environmental concerns | Often lower reactivity, requires further development |

| Research Focus | Optimization of existing processes | Design of new ligands, exploration of photoredox catalysis researchgate.netacs.org |

Exploration of Automated and Continuous Flow Methodologies for Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial-scale production presents significant challenges, particularly for organometallic reagents which can be sensitive and involved in highly exothermic reactions. Traditional batch processing methods often suffer from issues with heat transfer, safety, and batch-to-batch reproducibility. researchgate.net

Continuous flow chemistry is a paradigm-shifting technology that addresses these limitations. mdpi.com In a flow system, reagents are continuously pumped through a network of tubes and reactors. researchgate.net This setup allows for superior control over reaction parameters such as temperature and mixing, leading to improved safety and product consistency. researchgate.netmdpi.com The small reactor volumes inherent to flow chemistry are especially advantageous for managing the heat generated during the formation of organozinc compounds. researchgate.net

Furthermore, the integration of automation and online analytical techniques, such as NMR spectroscopy, with flow reactors enables real-time monitoring and optimization of reaction conditions. researchgate.netarxiv.org This automated approach can accelerate process development and lead to more efficient and robust manufacturing processes. lincoln.ac.uk The development of such automated continuous flow platforms is a key area of future research for the industrial-scale production of this compound and other valuable organometallic reagents. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Production of Organozinc Reagents

| Parameter | Batch Processing | Continuous Flow |

|---|---|---|

| Heat Transfer | Poor, potential for hot spots | Excellent, highly controlled |

| Safety | Higher risk with large volumes | Inherently safer with small volumes mdpi.com |

| Scalability | Difficult, requires redesign | Easier, "scaling-out" by running systems in parallel |

| Reproducibility | Can be variable | High consistency and reproducibility |

| Process Optimization | Slow and resource-intensive | Rapid optimization with automated systems lincoln.ac.uk |

Integration of this compound in Multicomponent Reactions for Expedited Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. beilstein-journals.org This approach is a cornerstone of green chemistry as it reduces the number of synthetic steps, minimizes waste, and saves time and resources compared to traditional linear syntheses.

The integration of this compound into MCRs is a promising avenue for rapidly constructing complex molecules containing the hexylthiophenyl-thiophene motif. For example, a three-component reaction could involve the organozinc reagent, an electrophile, and another reactive species, all coupled together in one pot with the aid of a suitable catalyst. digitellinc.com The development of novel MCRs that incorporate thienylzinc reagents would provide a powerful tool for medicinal chemistry and materials science, enabling the expedited synthesis of diverse compound libraries for screening and discovery. rsc.org

Advanced Mechanistic Studies and Rational Catalyst Design through Computational Approaches

A deep understanding of the reaction mechanism is crucial for the rational design of more efficient and selective catalysts. bris.ac.uk Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate steps of catalytic cycles. rsc.org

Through computational modeling, researchers can investigate the energetics of different reaction pathways, identify key transition states and intermediates, and understand how the structure of the catalyst and reactants influences the reaction outcome. rsc.orgnih.gov This knowledge allows for a more targeted and predictive approach to catalyst development, moving away from traditional trial-and-error methods. bris.ac.uk For thienylzinc chemistry, computational studies can provide insights into the transmetalation step, where the organic group is transferred from zinc to the cross-coupling catalyst, and the final reductive elimination step that forms the desired product. researchgate.net This in silico approach accelerates the discovery of next-generation catalysts for reactions involving this compound. beilstein-journals.org

Expanding the Scope of Functional Group Compatibility in Thiophene (B33073) Functionalization

The ability of a chemical reaction to tolerate a wide range of functional groups is a critical measure of its utility, especially in the synthesis of complex molecules like pharmaceuticals or advanced materials. cmu.edu While organozinc reagents are generally considered to have good functional group tolerance, challenges can still arise with sensitive groups such as esters, nitriles, or acidic protons.

Future research will focus on developing new catalytic systems and reaction conditions that further expand the functional group compatibility of cross-coupling reactions with this compound. acs.org This may involve the design of catalysts that are highly chemoselective, reacting only at the desired site while leaving other functional groups untouched. researchgate.net Additionally, the development of milder reaction conditions, such as lower temperatures or the use of less aggressive bases, can help to preserve sensitive functionalities. mdpi.com The ability to functionalize thiophenes bearing a diverse array of chemical handles is essential for creating novel materials with tailored electronic and physical properties. researchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 4-n-HexylthiophenylZinc bromide, and what analytical techniques confirm its purity?

- Methodological Answer : Synthesis typically involves transmetallation or Grignard-type reactions. For example, reacting 4-n-hexylthiophenyl bromide with activated zinc metal under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether. Purity is confirmed via:

- Nuclear Magnetic Resonance (NMR) : To verify substituent integration and absence of protonated impurities.

- Raman Spectroscopy : To identify Zn-Br vibrational modes (e.g., peaks near 200–300 cm⁻¹, as observed in zinc bromide solutions ).

- X-ray Diffraction (XRD) : For crystalline structure validation, referencing zinc bromide’s coordination geometry .

Q. How does solvent choice affect the stability and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Anhydrous ethers (e.g., THF, diethyl ether) are preferred due to their ability to stabilize organozinc reagents. Stability studies on zinc bromide solvates (e.g., mono- or dietherates ) suggest solvent polarity impacts reactivity. For example:

| Solvent | Stability (Hours) | Reactivity (Yield%) |

|---|---|---|

| THF | 24 | 85–90 |

| Ether | 12 | 70–75 |

Q. What are the recommended storage conditions to prevent decomposition of air-sensitive organozinc reagents?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in flame-dried glassware. Zinc bromide’s hygroscopic nature necessitates rigorous exclusion of moisture. Use molecular sieves in storage vials.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., Raman vs. XRD) when characterizing this compound?

- Methodological Answer : Discrepancies arise from solution vs. solid-state behaviors. For example:

- Raman spectra may show shifted Zn-Br vibrations due to solvation effects (see concentrated ZnBr₂ solutions ).

- XRD provides static crystal structures but may miss dynamic solution interactions.

- Mitigation : Use complementary techniques like EXAFS (Extended X-ray Absorption Fine Structure) to reconcile coordination environments .

Q. What methodologies optimize the catalytic efficiency of zinc-containing reagents in multicomponent reactions?

- Methodological Answer : Key variables include:

- Molar Ratios : Optimize substrate-to-catalyst ratios (e.g., 1:0.3 for sodium azide/ZnBr₂ in 5-aminotetrazole synthesis ).

- Temperature : Reactions often proceed at 75–85°C for optimal kinetics .

- Additives : Use Lewis acids (e.g., MgBr₂) to enhance electrophilicity.

Q. How does the hexylthiophenyl substituent influence the electronic properties and reactivity of zinc bromide complexes compared to phenyl analogs?

- Methodological Answer :

- Steric Effects : The hexyl group increases steric bulk, reducing aggregation (confirmed via cryoscopy ).

- Electronic Effects : Thiophene’s electron-rich nature enhances nucleophilicity. Compare with phenyl zinc bromide reactivity in Kumada couplings .

- Experimental Approach : Use cyclic voltammetry to measure redox potentials and DFT calculations to map electronic distributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.